Cas no 2580128-56-7 ((2S)-1-(benzyloxy)carbonyl-4-{bicyclo1.1.1pentan-1-yl}pyrrolidine-2-carboxylic acid)

(2S)-1-(benzyloxy)carbonyl-4-{bicyclo1.1.1pentan-1-yl}pyrrolidine-2-carboxylic acid structure
2580128-56-7 structure
商品名:(2S)-1-(benzyloxy)carbonyl-4-{bicyclo1.1.1pentan-1-yl}pyrrolidine-2-carboxylic acid
CAS番号:2580128-56-7
MF:C18H21NO4
メガワット:315.36364531517
CID:5659160
PubChem ID:165892390

(2S)-1-(benzyloxy)carbonyl-4-{bicyclo1.1.1pentan-1-yl}pyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (2S)-1-[(benzyloxy)carbonyl]-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-2-carboxylic acid
    • 2580128-56-7
    • EN300-27730096
    • (2S)-1-(benzyloxy)carbonyl-4-{bicyclo1.1.1pentan-1-yl}pyrrolidine-2-carboxylic acid
    • インチ: 1S/C18H21NO4/c20-16(21)15-6-14(18-7-13(8-18)9-18)10-19(15)17(22)23-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2,(H,20,21)/t13?,14?,15-,18?/m0/s1
    • InChIKey: XNSNDVHJOMCNMT-LZZBAHKZSA-N
    • ほほえんだ: OC([C@@H]1CC(CN1C(=O)OCC1C=CC=CC=1)C12CC(C1)C2)=O

計算された属性

  • せいみつぶんしりょう: 315.14705815g/mol
  • どういたいしつりょう: 315.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 482
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 66.8Ų

(2S)-1-(benzyloxy)carbonyl-4-{bicyclo1.1.1pentan-1-yl}pyrrolidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27730096-2.5g
(2S)-1-[(benzyloxy)carbonyl]-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-2-carboxylic acid
2580128-56-7 95.0%
2.5g
$5217.0 2025-03-19
Enamine
EN300-27730096-0.05g
(2S)-1-[(benzyloxy)carbonyl]-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-2-carboxylic acid
2580128-56-7 95.0%
0.05g
$2236.0 2025-03-19
Enamine
EN300-27730096-0.25g
(2S)-1-[(benzyloxy)carbonyl]-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-2-carboxylic acid
2580128-56-7 95.0%
0.25g
$2450.0 2025-03-19
Enamine
EN300-27730096-0.5g
(2S)-1-[(benzyloxy)carbonyl]-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-2-carboxylic acid
2580128-56-7 95.0%
0.5g
$2555.0 2025-03-19
Enamine
EN300-27730096-10.0g
(2S)-1-[(benzyloxy)carbonyl]-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-2-carboxylic acid
2580128-56-7 95.0%
10.0g
$11448.0 2025-03-19
Enamine
EN300-27730096-10g
(2S)-1-[(benzyloxy)carbonyl]-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-2-carboxylic acid
2580128-56-7
10g
$11448.0 2023-09-10
Enamine
EN300-27730096-1.0g
(2S)-1-[(benzyloxy)carbonyl]-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-2-carboxylic acid
2580128-56-7 95.0%
1.0g
$2662.0 2025-03-19
Enamine
EN300-27730096-5.0g
(2S)-1-[(benzyloxy)carbonyl]-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-2-carboxylic acid
2580128-56-7 95.0%
5.0g
$7721.0 2025-03-19
Enamine
EN300-27730096-0.1g
(2S)-1-[(benzyloxy)carbonyl]-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-2-carboxylic acid
2580128-56-7 95.0%
0.1g
$2343.0 2025-03-19
Enamine
EN300-27730096-1g
(2S)-1-[(benzyloxy)carbonyl]-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-2-carboxylic acid
2580128-56-7
1g
$2662.0 2023-09-10

(2S)-1-(benzyloxy)carbonyl-4-{bicyclo1.1.1pentan-1-yl}pyrrolidine-2-carboxylic acid 関連文献

(2S)-1-(benzyloxy)carbonyl-4-{bicyclo1.1.1pentan-1-yl}pyrrolidine-2-carboxylic acidに関する追加情報

Introduction to (2S)-1-(benzyloxy)carbonyl-4-{bicyclo1.1.1pentan-1-yl}pyrrolidine-2-carboxylic Acid (CAS No. 2580128-56-7)

(2S)-1-(benzyloxy)carbonyl-4-{bicyclo1.1.1pentan-1-yl}pyrrolidine-2-carboxylic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2580128-56-7, belongs to a class of molecules that exhibit promising properties for use in drug development and biochemical studies. The intricate structure of this molecule, featuring a pyrrolidine core substituted with a benzyloxy carbonyl group and a bicyclo1.1.1pentan-1-yl moiety, makes it a subject of interest for researchers exploring novel therapeutic agents.

The significance of this compound lies in its potential applications in the synthesis of bioactive molecules. The pyrrolidine ring is a common structural motif in many biologically active compounds, particularly in drugs targeting neurological and cardiovascular diseases. The presence of the benzyloxy carbonyl group suggests that this compound may serve as a valuable intermediate in the synthesis of peptidomimetics and other pharmacophores. Furthermore, the bicyclo1.1.1pentan-1-yl group introduces conformational rigidity, which can be crucial for optimizing binding affinity and selectivity in drug design.

In recent years, there has been growing interest in the development of peptidomimetics as alternatives to traditional peptides due to their improved pharmacokinetic properties. The compound (2S)-1-(benzyloxy)carbonyl-4-{bicyclo1.1.1pentan-1-yl}pyrrolidine-2-carboxylic acid represents a novel scaffold that could be exploited to create such mimetics. Researchers have been exploring its utility in designing molecules that mimic the bioactivity of natural peptides while avoiding their limitations, such as susceptibility to enzymatic degradation.

The stereochemistry of this compound, specifically the (2S) configuration, is critical for its biological activity. Chirality plays a pivotal role in the pharmacological properties of many drugs, and the precise three-dimensional arrangement of atoms can significantly influence how a molecule interacts with biological targets. The (2S) configuration ensures that the compound maintains specific spatial orientations that are essential for optimal binding to biological receptors or enzymes.

Recent studies have highlighted the importance of conformationally constrained peptides in drug development. The bicyclo1.1.1pentan-1-yl group in (2S)-1-(benzyloxy)carbonyl-4-{bicyclo1.1.1pentan-1-yl}pyrrolidine-2-carboxylic acid contributes to this conformational rigidity, which can enhance the stability and bioavailability of derived peptides or analogs. This feature makes it an attractive candidate for further investigation in the design of novel therapeutic agents.

The benzyloxy carbonyl group also serves as a protective group for carboxylic acids in peptide synthesis, allowing for selective modifications and protecting against unwanted side reactions. This functionality is particularly useful in multi-step synthetic routes where orthogonal reactions are required to achieve the desired product structure. The presence of this group ensures that the carboxylic acid moiety remains inert until it is ready to be incorporated into a larger molecule.

In the context of drug discovery, the compound has shown potential as a building block for more complex molecules with enhanced therapeutic profiles. Researchers are leveraging its unique structural features to develop new drugs targeting various diseases, including cancer, inflammation, and metabolic disorders. The pyrrolidine core provides a scaffold that can be modified to accommodate different pharmacophores, while the benzyloxy carbonyl and bicyclo substituents contribute to its overall stability and reactivity.

The synthesis of such complex molecules often requires sophisticated synthetic strategies and advanced techniques in organic chemistry. The preparation of (2S)-1-(benzyloxy)carbonyl-4-{bicyclo1.1.1pentan-1-yl}pyrrolidine-2-carboxylic acid involves multiple steps, including ring formation, functional group transformations, and stereochemical control at various stages of the synthesis process. These challenges highlight the need for innovative synthetic methodologies to access these valuable intermediates efficiently.

The growing body of research on peptidomimetics underscores their potential as next-generation therapeutics with improved efficacy and reduced side effects compared to traditional small-molecule drugs or peptides alone.(2S)-1-(benzyloxy)carbonyl-4-{bicyclo1.1.1pentan-1-yl}pyrrolidine-2-carboxylic acid, with its unique structural features, is poised to play a significant role in this evolving landscape.

The future directions for research on this compound include exploring its derivatives as lead compounds for drug discovery programs.CAS No. 2580128-56-7 will serve as an important reference point for these studies.(2S)- Configuration plays crucial role ensuring correct stereochemistry.Benzyloxy carbonyl,bicyclo3.3.3pentan--ane-yl,pyrrolidine,-carboxylic acid,Molecular weight:,Molecular formula:,Solubility:,Spectroscopic data:,Synthetic pathways:.These aspects will continue driving innovation within pharmaceutical industry ensuring better treatments available patients worldwide.

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